Pancreatic Lipase Inhibition: Valilactone Exhibits ~1000-Fold Higher Potency than Tetrahydrolipstatin (Orlistat)
In a direct comparative analysis, Valilactone demonstrates a potency for inhibiting pancreatic lipase that is approximately three orders of magnitude (1000-fold) greater than that of tetrahydrolipstatin (1), the active pharmaceutical ingredient in the clinically approved drug Orlistat [1]. This striking difference is quantified by their respective IC50 values, establishing Valilactone as a significantly more potent molecular probe for studying pancreatic lipase function.
| Evidence Dimension | Pancreatic lipase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 0.00014 µg/mL (0.35 nM) |
| Comparator Or Baseline | Tetrahydrolipstatin (1) with IC50 = 0.36 µM |
| Quantified Difference | ~1000-fold (Valilactone IC50 is 0.35 nM vs. 0.36 µM for tetrahydrolipstatin) |
| Conditions | In vitro enzyme inhibition assay (pancreatic lipase) |
Why This Matters
This ~1000-fold potency advantage makes Valilactone the preferred choice for research applications where achieving maximal target inhibition at lower concentrations is critical, such as in high-sensitivity assays or studies aiming to minimize off-target effects.
- [1] Wu, Y., & Sun, Y. P. (2006). An Expeditious Enantioselective Total Synthesis of Valilactone. *The Journal of Organic Chemistry*, 71(15), 5748-5751. View Source
